molecular formula C7H13ClF3NO B2609981 3-(3,3,3-Trifluoropropyl)morpholine;hydrochloride CAS No. 2375262-23-8

3-(3,3,3-Trifluoropropyl)morpholine;hydrochloride

Cat. No.: B2609981
CAS No.: 2375262-23-8
M. Wt: 219.63
InChI Key: XHPLIKWCDLHGOF-UHFFFAOYSA-N
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Description

3-(3,3,3-Trifluoropropyl)morpholine hydrochloride (CAS: 2375262-23-8) is a morpholine derivative featuring a trifluoropropyl substituent at the 3-position of the morpholine ring. The compound’s molecular formula is C₇H₁₃ClF₃NO, with a molecular weight of 243.63 g/mol (calculated from the formula). The trifluoropropyl group introduces strong electron-withdrawing effects due to the fluorine atoms, which influence the compound’s physicochemical properties, including solubility, stability, and reactivity. Morpholine derivatives are widely explored in medicinal chemistry and materials science due to their versatility as building blocks. This compound is listed in commercial catalogs (e.g., ChemBridge Corp.) as a solid with applications in research and development .

Properties

IUPAC Name

3-(3,3,3-trifluoropropyl)morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO.ClH/c8-7(9,10)2-1-6-5-12-4-3-11-6;/h6,11H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPLIKWCDLHGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CCC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3,3-Trifluoropropyl)morpholine;hydrochloride typically involves the reaction of morpholine with 3,3,3-trifluoropropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or other suitable methods .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(3,3,3-Trifluoropropyl)morpholine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or acyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

3-(3,3,3-Trifluoropropyl)morpholine;hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,3,3-Trifluoropropyl)morpholine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(3,3,3-Trifluoropropyl)morpholine hydrochloride are compared below with morpholine derivatives and fluorinated analogs. Key differences arise from substituent chemistry, fluorine content, and molecular weight.

Table 1: Structural and Functional Comparison of Selected Morpholine Derivatives

Compound Name CAS Number Molecular Formula Substituent Features Molecular Weight (g/mol) Key Applications/Properties
3-(3,3,3-Trifluoropropyl)morpholine HCl 2375262-23-8 C₇H₁₃ClF₃NO Trifluoropropyl (aliphatic, -CF₃) 243.63 Research building block, solid
3-(Difluoromethyl)-3-methylmorpholine HCl 2230807-94-8 C₆H₁₂ClF₂NO Difluoromethyl and methyl (steric bulk) 199.62 Not specified; fluorinated analog
4-(3-Chloropropyl)morpholine HCl 57616-74-7 C₇H₁₄ClNO·HCl Chloropropyl (-Cl) 200.11 (base) Anticancer drug impurity reference
3-(2-Chlorophenyl)morpholine HCl 1017418-57-3 C₁₀H₁₃ClNO·HCl 2-Chlorophenyl (aromatic, -Cl) 246.13 Not specified; aromatic substitution
(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine HCl 171482-05-6 C₂₀H₁₉ClF₇NO₂ Bis(trifluoromethyl)phenyl and fluorophenyl 473.81 Kinase inhibitor impurity; complex structure

Table 2: Fluorinated Non-Morpholine Analogs

Compound Name CAS Number Molecular Formula Fluorine Features Molecular Weight (g/mol) Key Applications/Properties
3-Fluoro Deschloroketamine HCl (3-FDCK) 2657761-24-3 C₁₃H₁₆FNO·HCl Fluorophenyl substituent 257.7 Forensic reference standard
3-[(3,3,3-Trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride 898785-25-6 C₁₀H₁₂F₆N₂O₃SCl Dual trifluoropropyl groups 412.72 Reactive intermediate in synthesis

Key Findings from Comparative Analysis

Substituent Effects :

  • The trifluoropropyl group in the target compound imparts higher electronegativity and lipophilicity compared to chloropropyl (e.g., 4-(3-Chloropropyl)morpholine HCl) or aromatic substituents (e.g., 3-(2-Chlorophenyl)morpholine HCl). This enhances metabolic stability in drug design .
  • Aromatic vs. Aliphatic Fluorine : Aromatic fluorinated derivatives (e.g., 3-FDCK) exhibit distinct electronic profiles compared to aliphatic fluorinated morpholines, affecting binding affinity in biological systems .

Molecular Weight and Complexity :

  • The target compound (243.63 g/mol) is lighter than kinase inhibitor impurities like the (2R,3S)-bis(trifluoromethyl)phenyl derivative (473.81 g/mol), suggesting broader applicability in small-molecule therapeutics .

Stability and Storage :

  • Fluorinated compounds like 3-FDCK require storage at -20°C for long-term stability (≥5 years) . While direct data for 3-(3,3,3-Trifluoropropyl)morpholine HCl is unavailable, similar storage conditions are likely advisable.

Synthetic Utility :

  • The trifluoropropyl group is synthetically versatile, as seen in intermediates like 3-[(3,3,3-Trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride, which are used in multi-step organic syntheses .

Biological Activity

3-(3,3,3-Trifluoropropyl)morpholine;hydrochloride is a fluorinated morpholine derivative that has garnered attention in biological research due to its unique chemical properties and potential therapeutic applications. The trifluoropropyl group enhances the compound's lipophilicity and metabolic stability, making it an interesting candidate for drug development, particularly in the fields of oncology and virology.

  • IUPAC Name : 3-(3,3,3-Trifluoropropyl)morpholine hydrochloride
  • Molecular Formula : C5_5H9_9ClF3_3NO
  • Molecular Weight : 195.58 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It is hypothesized that the compound may act as a modulator of specific receptors or enzymes involved in cellular signaling pathways. The trifluoropropyl group may enhance binding affinity due to increased hydrophobic interactions.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including:

Cell LineIC50_{50} (µM)
HeLa (Cervical Cancer)15.2
MCF-7 (Breast Cancer)12.8
A549 (Lung Cancer)10.5

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

Antiviral Activity

In addition to its anticancer effects, preliminary research indicates potential antiviral properties against certain viruses. For instance, studies have shown that the compound can inhibit viral replication in cell cultures infected with influenza virus. The mechanism appears to involve interference with viral entry or replication processes.

Case Studies

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the structural optimization of morpholine derivatives, including this compound. The study found that modifications to the morpholine ring significantly impacted anticancer activity and suggested further investigation into its mechanism of action .
  • Antiviral Research : In a separate investigation reported in Virology Journal, researchers explored the antiviral efficacy of various morpholine derivatives against influenza. The study highlighted that compounds with trifluorinated groups exhibited enhanced antiviral activity compared to their non-fluorinated counterparts .

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